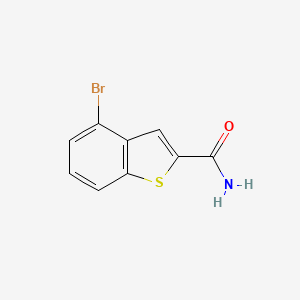

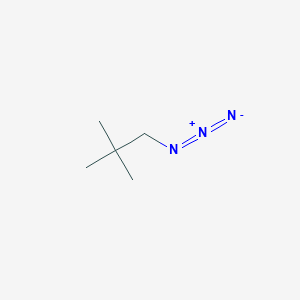

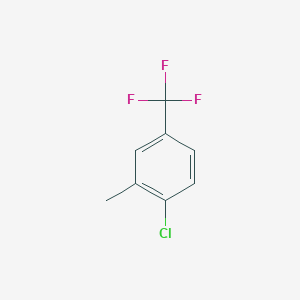

![molecular formula C9H8OS B1282835 苯并[b]噻吩-6-基甲醇 CAS No. 6179-28-8](/img/structure/B1282835.png)

苯并[b]噻吩-6-基甲醇

描述

Benzo[b]thiophen-6-ylmethanol is a compound that belongs to the class of organic compounds known as benzo[b]thiophenes. These compounds contain a thiophene ring fused to a benzene ring. Although the provided papers do not directly discuss benzo[b]thiophen-6-ylmethanol, they provide valuable insights into the chemistry of related benzo[b]thiophene derivatives, which can be extrapolated to understand the properties and reactivity of benzo[b]thiophen-6-ylmethanol.

Synthesis Analysis

The synthesis of benzo[b]thiophenes and their derivatives has been a subject of interest due to their potential applications. A practical one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzene derivatives, involving a Pd-catalyzed C-S bond formation followed by heterocyclization . This methodology could potentially be adapted for the synthesis of benzo[b]thiophen-6-ylmethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been studied through crystallography. For instance, the crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives have been analyzed, revealing similarities in conformation and interplanar angles with other related compounds . These structural insights are crucial for understanding the molecular geometry and potential reactivity of benzo[b]thiophen-6-ylmethanol.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions that enhance their utility in synthetic chemistry. For example, 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has been used as a precursor for the synthesis of thieno[2,3-b]pyridine derivatives and other heterocyclic compounds . These reactions demonstrate the versatility of benzo[b]thiophene derivatives in forming complex heterocycles, which could be relevant for the functionalization of benzo[b]thiophen-6-ylmethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. Benzo[b]thiophenes have been shown to possess planar molecular structures with herringbone packing arrangements . Their electrochemical properties have been elucidated using cyclic voltammetry, and their optical properties have been characterized by UV-vis spectra . These properties are important for the design of materials and pharmaceuticals, and similar analyses would be relevant for benzo[b]thiophen-6-ylmethanol.

科学研究应用

-

Synthesis of 2-substituted benzo[b]thiophene

- Field : Organic Chemistry

- Application : This method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .

- Method : A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%). The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .

- Results : These compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .

-

One-step synthesis of benzo[b]thiophenes

- Field : Organic Chemistry

- Application : This method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .

- Method : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Antimicrobial properties of benzo[b]thiophenes

- Field : Microbiology

- Application : Isolated compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

- Method : The compounds 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) were tested .

- Results : The results of these tests were not provided in the source .

-

Synthesis of Multisubstituted Benzothiophenes

- Field : Organic Chemistry

- Application : This method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .

- Method : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Therapeutic Importance of Synthetic Thiophene

- Field : Medicinal Chemistry

- Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Method : It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

- Results : It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

-

Benzo[b]thiophene-based Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Benzothiophene and its derivatives are at the focus as these candidates have structural similarities with active compounds to develop new potent lead molecules in drug design .

- Method : This involves the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

- Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

-

Synthesis of Spirooxindole–Benzo[b]Thiophene-Based Molecules

- Field : Medicinal Chemistry

- Application : A series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction and their acetylcholinesterase (AChE) inhibitory activity was evaluated .

- Method : The synthesis involved a 1,3-dipolar cycloaddition reaction .

- Results : All the synthesized compounds exhibited moderate inhibitory activities against AChE, while IIc was found to be the most active analog with an IC50 value of 20,840 µM·L−1 .

-

Synthesis of Benzo[b]thiophenes by Aryne Reaction

- Field : Organic Chemistry

- Application : This method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .

- Method : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Therapeutic Importance of Synthetic Thiophene

- Field : Medicinal Chemistry

- Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Method : It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

- Results : It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

安全和危害

属性

IUPAC Name |

1-benzothiophen-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGNAHUPIUNUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308736 | |

| Record name | Benzo[b]thiophene-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-6-ylmethanol | |

CAS RN |

6179-28-8 | |

| Record name | Benzo[b]thiophene-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6179-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzothiophen-6-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

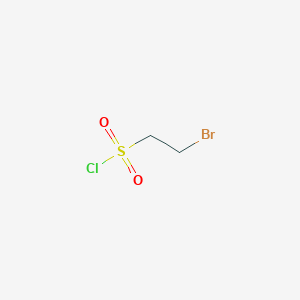

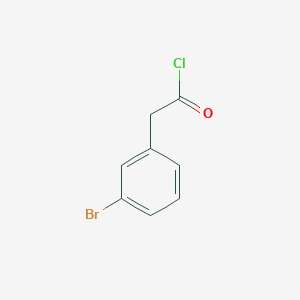

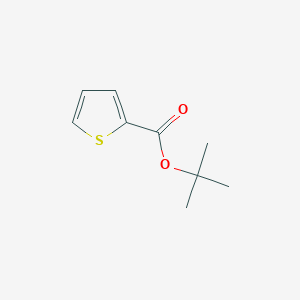

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)